5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one
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Overview
Description
5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a triazoloquinazoline core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-triazine-5-carbonitriles under solvent-free conditions . This reaction is accompanied by desulfurization of the 1,2,4-triazole fragment, leading to the formation of the desired triazoloquinazoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in key biological pathways . For example, molecular docking studies have shown good affinity for the active sites of certain enzymes, indicating potential inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer activity.
1,2,4-triazine derivatives: These compounds also feature a triazine ring and have shown various biological activities.
Uniqueness
5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one is unique due to the presence of the sulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H6N4OS |
---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
5-sulfanylidene-1,3-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-2-one |
InChI |
InChI=1S/C9H6N4OS/c14-8-11-7-5-3-1-2-4-6(5)10-9(15)13(7)12-8/h1-4H,(H2,11,12,14) |
InChI Key |
GZVJBORVPKNGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3NC(=O)NN3C(=S)N=C2C=C1 |
Origin of Product |
United States |
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